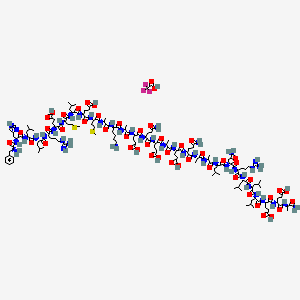

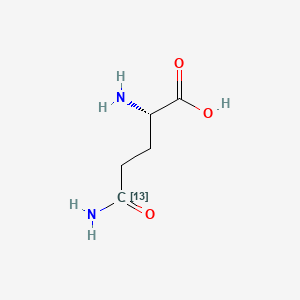

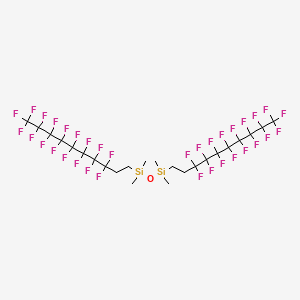

![molecular formula C15H14Cl2O3 B599782 3-(2,4-diclorofenil)-4-hidroxi-1-oxaspiro[4.5]dec-3-en-2-ona CAS No. 148476-22-6](/img/structure/B599782.png)

3-(2,4-diclorofenil)-4-hidroxi-1-oxaspiro[4.5]dec-3-en-2-ona

Descripción general

Descripción

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its applications in various fields, particularly in agriculture as an acaricide. It belongs to the class of tetronic acid derivatives and is commonly used to control mite populations in crops .

Aplicaciones Científicas De Investigación

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the determination of pesticide residues in crops.

Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

Industry: Employed in the formulation of agricultural products to enhance crop protection.

Mecanismo De Acción

Target of Action

The primary targets of BAJ-2510 are the tetranychid mite species, such as the two-spotted spider mite Tetranychus urticae . These mites are harmful pests that can cause significant damage to a wide range of crops.

Mode of Action

BAJ-2510 belongs to the chemical class of ketoenols or tetronic acids . Its mode of action is the inhibition of lipid synthesis . By inhibiting this essential process, BAJ-2510 disrupts the normal functioning of the mites, leading to their eventual death .

Biochemical Pathways

The inhibition of lipid synthesis by BAJ-2510 affects multiple biochemical pathways within the mites. Lipids play a crucial role in various biological processes, including energy storage, cell membrane structure, and signaling. Therefore, the disruption of lipid synthesis can have profound downstream effects, leading to the impairment of vital functions and ultimately the death of the mites .

Pharmacokinetics

BAJ-2510 is rapidly absorbed and eliminated in rats . Blood concentrations peak at 3-4 hours at low doses and at ≥ 8 hours at higher doses . Urine and feces are the major routes of excretion . BAJ-2510 is extensively metabolized in rats, with up to 11 metabolites identified, representing 59-90% of the administered dose . There is no evidence of bioaccumulation .

Result of Action

The result of BAJ-2510’s action is the effective control of harmful mite populations. By inhibiting lipid synthesis, BAJ-2510 disrupts the normal functioning of the mites, leading to their death . This helps protect crops from damage and supports healthy growth and yield.

Análisis Bioquímico

Biochemical Properties

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one plays a crucial role in biochemical reactions by inhibiting lipid biosynthesis in mites. This compound interacts with enzymes involved in the synthesis of lipids, particularly acetyl-CoA carboxylase. By inhibiting this enzyme, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one disrupts the production of essential lipids, leading to the death of the target organisms .

Cellular Effects

The effects of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one on various cell types and cellular processes are profound. In target mite cells, this compound interferes with cell signaling pathways related to lipid metabolism. It also affects gene expression by downregulating genes involved in lipid biosynthesis. Additionally, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one impacts cellular metabolism by reducing the availability of lipids necessary for energy production and membrane synthesis .

Molecular Mechanism

At the molecular level, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects through specific binding interactions with acetyl-CoA carboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA, a critical step in lipid biosynthesis. The inhibition of this enzyme leads to a cascade of effects, including reduced lipid production, altered gene expression, and disrupted cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of lipid biosynthesis, leading to prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits lipid biosynthesis without causing significant toxicity. At high doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in the application of this compound .

Metabolic Pathways

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is involved in metabolic pathways related to lipid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, which plays a pivotal role in the conversion of acetyl-CoA to malonyl-CoA. This interaction disrupts the normal metabolic flux, leading to reduced levels of key metabolites required for lipid production .

Transport and Distribution

Within cells and tissues, 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and activity .

Subcellular Localization

The subcellular localization of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is primarily within the cytoplasm, where it interacts with acetyl-CoA carboxylase. This localization is crucial for its inhibitory effects on lipid biosynthesis. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of 2,4-dichlorophenyl acetic acid with a suitable spirocyclic ketone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with enhanced safety and efficiency measures .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Spirotetramat: Another tetronic acid derivative used as an insecticide and acaricide.

Spiromesifen: A related compound with similar applications in pest control.

Uniqueness

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific mode of action and its effectiveness against a broad range of mite species. Its chemical structure allows for targeted disruption of lipid metabolism, making it a valuable tool in agricultural pest management .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKARNYYJSEROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894959 | |

| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148476-22-6 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148476-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAJ-2510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAJ-2510 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

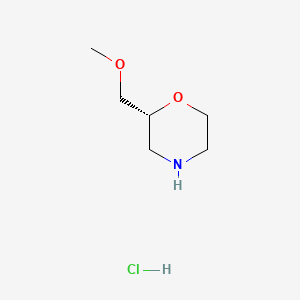

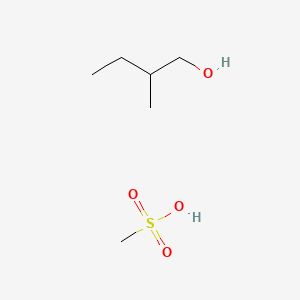

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)